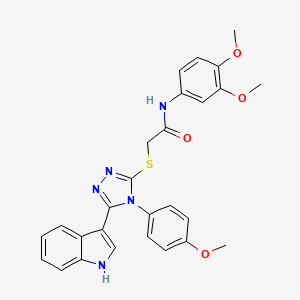

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H25N5O4S and its molecular weight is 515.59. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide , a derivative of triazole, has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic potential, particularly focusing on its anticancer properties.

The molecular formula of the compound is C27H25N5O4S, with a molecular weight of approximately 525.6 g/mol. The structure includes an indole moiety, a triazole ring, and various aromatic groups that contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C27H25N5O4S |

| Molecular Weight | 525.6 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Triazole Ring : This is achieved through cyclization reactions involving suitable precursors.

- Introduction of Functional Groups : Various functional groups are introduced to enhance biological activity and solubility.

- Optimization : Reaction conditions such as temperature and solvent choice are optimized for yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The mechanisms through which it exerts its effects include:

- Inhibition of Enzymatic Activity : The compound shows potential in inhibiting key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) .

- Induction of Apoptosis : It has been observed to induce apoptosis in various cancer cell lines through modulation of cellular signaling pathways .

Case Studies

- Cell Line Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines including HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating effective concentration levels for therapeutic action .

| Cell Line | IC50 Value (μM) |

|---|---|

| HCT-116 | 6.2 |

| T47D | 27.3 |

- Mechanism-Based Approaches : Research indicates that the compound interacts with specific molecular targets that are crucial for cancer cell survival and proliferation .

Antimicrobial Activity

Beyond its anticancer properties, this compound also exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow for modifications that can lead to new chemical entities with varied properties.

Biology

Research has indicated significant biological activities associated with this compound:

-

Anticancer Activity : The compound exhibits promising effects against various cancer cell lines. For example, derivatives have shown IC50 values in the nanomolar range against HeLa and MCF-7 cells, indicating strong antiproliferative activity.

Compound Cell Line IC50 (μM) Mechanism of Action 7d HeLa 0.52 Induces apoptosis, inhibits tubulin polymerization 7d MCF-7 0.34 G2/M phase arrest -

Antimicrobial Properties : Compounds with similar structures have demonstrated moderate antibacterial activity against pathogens such as E. coli and S. aureus.

Compound Microorganism Activity Level 4a E. coli Moderate 5b S. aureus Moderate

Medicine

Due to its structural characteristics, this compound is being explored as a potential therapeutic agent. Its mechanisms of action include:

- Inhibition of Tubulin Polymerization : Disruption of microtubule dynamics can lead to cell cycle arrest.

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through intrinsic pathways involving caspase activation.

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties such as enhanced conductivity or fluorescence. Its versatility makes it suitable for various applications in material science.

Case Studies

Several key studies have evaluated the biological activity of compounds related to 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide :

- Study on Anticancer Activity : Research demonstrated that similar indole-triazole derivatives significantly inhibited growth across multiple cancer cell lines.

- Antimicrobial Screening : A series of triazole-thiol compounds were screened against common pathogens, revealing several candidates with promising antibacterial properties.

Análisis De Reacciones Químicas

Thioether Functional Group Reactions

The sulfur atom in the thioether (-S-) linkage undergoes characteristic nucleophilic and oxidative transformations:

Triazole Ring Reactivity

The 1,2,4-triazole core participates in cycloadditions and coordination chemistry:

Click Chemistry

-

Reagents : CuSO<sub>4</sub>·5H<sub>2</sub>O, sodium ascorbate, azides (e.g., substituted benzyl azides)

-

Conditions : DMSO/H<sub>2</sub>O (1:1), RT (8–10 h) or microwave (4–6 min)

-

Product : 1,2,3-Triazole conjugates (e.g., compound 16–27 in )

-

Yield : 75–92% under conventional conditions; microwave methods enhance efficiency by 30% .

Metal Coordination

-

The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu<sup>II</sup>), forming complexes that enhance anticancer activity .

Acetamide Group Transformations

The acetamide moiety undergoes hydrolysis and nucleophilic substitution:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Hydrolysis | 10% NaOH, reflux (4 h) | Carboxylic acid derivative |

| Substitution | Thiols or amines, DMF, 80°C (theoretical) | Modified acetamide analogs |

Indole and Aromatic Ring Modifications

-

Electrophilic Substitution :

-

Bromination or nitration occurs at the indole C-5 position under mild conditions.

-

Methoxy groups on phenyl rings resist oxidation but undergo demethylation with BBr<sub>3</sub>.

-

Comparative Reaction Efficiency

Data from highlight the impact of synthesis methods:

| Reaction Step | Conventional Time | Microwave Time | Yield Improvement |

|---|---|---|---|

| Thiopropargylation | 1 h | 2 min | +15% |

| Click Chemistry | 8–10 h | 4–6 min | +20% |

Structural Characterization

Key NMR data for intermediates (DMSO-d<sub>6</sub>) :

-

1,2,4-Triazole-3-thione (5) :

-

<sup>1</sup>H NMR: δ 7.29–7.50 (m, aromatic H), 14.16 (br s, NH).

-

<sup>13</sup>C NMR: δ 150.56 (C=N), 168.57 (C=S).

-

Stability Under Physiological Conditions

-

Degrades in acidic media (pH < 4) via acetamide hydrolysis and triazole ring opening.

-

Stable in neutral/basic buffers (pH 7–9) for >24 h.

Propiedades

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O4S/c1-34-19-11-9-18(10-12-19)32-26(21-15-28-22-7-5-4-6-20(21)22)30-31-27(32)37-16-25(33)29-17-8-13-23(35-2)24(14-17)36-3/h4-15,28H,16H2,1-3H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXWGQFARCLSCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.